Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester
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Overview
Description
Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester is a complex organic compound known for its unique chemical structure and properties This compound features a cyclopentane ring attached to a carboxylic acid group, a p-methoxyphenyl group, and a 2-(diethylamino)ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester typically involves multiple steps. One common method includes the esterification of cyclopentanecarboxylic acid with 2-(diethylamino)ethanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester
- Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(methylamino)ethyl ester
- Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(ethylamino)ethyl ester
Uniqueness
Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester is unique due to its specific ester group, which imparts distinct chemical reactivity and potential biological activity. The presence of the p-methoxyphenyl group also contributes to its unique properties, differentiating it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
69352-93-8 |
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Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 1-(4-methoxyphenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C19H29NO3/c1-4-20(5-2)14-15-23-18(21)19(12-6-7-13-19)16-8-10-17(22-3)11-9-16/h8-11H,4-7,12-15H2,1-3H3 |
InChI Key |
HLPQETWZWSGYAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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